molecular formula C11H20N2O2 B6237766 tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate CAS No. 1780378-18-8

tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate

Cat. No.: B6237766
CAS No.: 1780378-18-8
M. Wt: 212.29 g/mol
InChI Key: QDDOXTVBDPZPHH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate typically involves the reaction of a diazabicyclo compound with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures (0°C to 8°C) to prevent decomposition .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate is used as a building block for the synthesis of complex molecules. It serves as a protecting group for amines and carboxylic acids .

Biology: This compound is used in the development of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with biological targets effectively .

Medicine: In medicinal chemistry, it is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is particularly useful in the design of drugs targeting the central nervous system .

Industry: this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid

Uniqueness: tert-Butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers better stability and reactivity, making it a valuable reagent in various applications .

Properties

CAS No.

1780378-18-8

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-12-8-6-9(13)7-8/h8-9,12H,4-7H2,1-3H3

InChI Key

QDDOXTVBDPZPHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2CC1C2

Purity

95

Origin of Product

United States

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